An In-Depth Technical Guide to 3-Cyclohexylpyrrolidine Hydrochloride: Structure, Synthesis, and Characterization
An In-Depth Technical Guide to 3-Cyclohexylpyrrolidine Hydrochloride: Structure, Synthesis, and Characterization
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Novel Pyrrolidines
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, celebrated for its prevalence in a multitude of biologically active natural products and synthetic pharmaceuticals.[1] Its non-planar, sp³-rich structure provides an excellent framework for creating three-dimensional diversity, a key attribute for enhancing drug-target interactions and optimizing pharmacokinetic profiles.[1] This guide focuses on a specific, less-documented derivative: 3-Cyclohexylpyrrolidine hydrochloride. Due to the limited availability of direct experimental data for this compound in peer-reviewed literature, this document will serve as a comprehensive technical treatise built upon established principles of organic chemistry, spectral analysis of analogous structures, and validated synthetic methodologies for related pyrrolidine derivatives. Every effort has been made to ground the presented information in authoritative chemical science.
Molecular Structure and Chemical Identity
The fundamental structure of 3-Cyclohexylpyrrolidine hydrochloride combines a saturated five-membered nitrogen-containing heterocycle (pyrrolidine) with a cyclohexyl substituent at the 3-position. The hydrochloride salt form results from the protonation of the secondary amine in the pyrrolidine ring by hydrochloric acid.
Table 1: Chemical Identity of 3-Cyclohexylpyrrolidine and its Hydrochloride Salt
| Identifier | 3-Cyclohexylpyrrolidine (Free Base) | 3-Cyclohexylpyrrolidine Hydrochloride |
| Molecular Formula | C₁₀H₁₉N | C₁₀H₂₀ClN |
| IUPAC Name | 3-Cyclohexylpyrrolidine | 3-Cyclohexylpyrrolidine hydrochloride |
| SMILES | C1(C2CCCCC2)CNCC1 | C1(C2CCCCC2)CNCC1.Cl |
| InChI Key | PJQCUMVGSKEOMN-UHFFFAOYSA-N | WQMBVPSDDMFOEH-UHFFFAOYSA-N (for the closely related 3-cyclohexylpiperidine hydrochloride) |
| CAS Number | Not explicitly assigned in major databases. | Not explicitly assigned in major databases. |
Physicochemical Properties: Predictions and Expert Insights
Table 2: Predicted Physicochemical Properties of 3-Cyclohexylpyrrolidine Hydrochloride
| Property | Predicted Value/Characteristic | Rationale and Expert Insights |
| Molecular Weight | 189.72 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | Amine hydrochlorides are typically crystalline solids at room temperature. |
| Melting Point | 150-170 °C (estimated) | Based on the melting point of the analogous 3-cyclohexylpiperidine hydrochloride (160-162 °C).[2] The five-membered ring may result in slightly different crystal packing and thus a slightly different melting point. |
| Solubility | Soluble in water and lower-order alcohols (methanol, ethanol). Sparingly soluble to insoluble in non-polar organic solvents (e.g., hexanes, diethyl ether). | The ionic nature of the hydrochloride salt significantly increases its polarity and water solubility compared to the free base. |
| pKa | 9-11 (estimated for the protonated amine) | The pKa of the parent pyrrolidine is approximately 11.3. The cyclohexyl group is weakly electron-donating and is not expected to significantly alter the basicity of the nitrogen atom. |
The hydrochloride salt form is crucial for drug development as it often enhances a compound's stability and aqueous solubility, which are critical for formulation and bioavailability.
Synthesis of 3-Cyclohexylpyrrolidine Hydrochloride: A Proposed Pathway
While a specific, validated synthesis for 3-Cyclohexylpyrrolidine hydrochloride is not published, a logical and robust synthetic route can be designed based on established methodologies for constructing substituted pyrrolidines. The following proposed synthesis is a multi-step process that offers high potential for success and scalability.
Overall Synthetic Workflow
The proposed synthesis commences with the construction of a suitable pyrrolidinone precursor, followed by reduction to the pyrrolidine ring, and concluding with the formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 3-Cyclohexylpyrrolidine hydrochloride.
Step-by-Step Experimental Protocols
This step involves a tandem Michael addition and Dieckmann condensation.[3]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acrylate (1.0 eq) and cyclohexylamine (1.1 eq) in a suitable solvent such as ethanol.
-
Michael Addition: Heat the mixture to reflux for 4-6 hours to facilitate the initial Michael addition. Monitor the reaction by thin-layer chromatography (TLC).
-
Dieckmann Condensation: After cooling to room temperature, add a strong base such as sodium ethoxide (1.2 eq) to the reaction mixture. Heat the mixture to reflux for an additional 6-8 hours to induce the intramolecular Dieckmann condensation.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield N-Cyclohexyl-3-pyrrolidinone.
The lactam is reduced to the corresponding amine.
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.
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Addition of Lactam: Slowly add a solution of N-Cyclohexyl-3-pyrrolidinone (1.0 eq) in anhydrous THF to the LiAlH₄ suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup). Filter the resulting aluminum salts and wash with THF.
-
Isolation: Combine the organic filtrates and remove the solvent under reduced pressure to obtain the crude 3-Cyclohexylpyrrolidine free base.
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Dissolution: Dissolve the crude 3-Cyclohexylpyrrolidine free base in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
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Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (or a similar solvent) dropwise to the stirred solution of the free base until precipitation is complete.
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Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-Cyclohexylpyrrolidine hydrochloride as a solid.
Analytical Characterization
Due to the absence of published spectra for 3-Cyclohexylpyrrolidine hydrochloride, this section provides a predictive analysis of the expected spectroscopic data based on the known chemical shifts and fragmentation patterns of its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Table 3: Predicted ¹H NMR Chemical Shifts for 3-Cyclohexylpyrrolidine Hydrochloride (in D₂O)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Cyclohexyl Protons | 0.9 - 2.0 | Multiplet | The aliphatic protons of the cyclohexyl ring will appear in the upfield region as a complex multiplet.[4] |
| Pyrrolidine CH₂ (C2, C5) | 3.0 - 3.8 | Multiplet | These protons are adjacent to the protonated nitrogen atom, which deshields them, causing a downfield shift. |
| Pyrrolidine CH (C3) | 2.2 - 2.8 | Multiplet | The proton at the point of substitution will be a complex multiplet due to coupling with the adjacent pyrrolidine and cyclohexyl protons. |
| Pyrrolidine CH₂ (C4) | 1.8 - 2.4 | Multiplet | These protons are further from the nitrogen and will be less deshielded than the C2 and C5 protons. |
| N-H Protons | Variable (often broad) | Singlet (broad) | The acidic protons on the nitrogen will be broad and may exchange with D₂O, potentially not being observed. |
Table 4: Predicted ¹³C NMR Chemical Shifts for 3-Cyclohexylpyrrolidine Hydrochloride (in D₂O)
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Cyclohexyl Carbons | 25 - 45 | The sp³ hybridized carbons of the cyclohexyl ring will resonate in the typical aliphatic region. |
| Pyrrolidine C2, C5 | 45 - 55 | These carbons are adjacent to the nitrogen atom and will be shifted downfield. |
| Pyrrolidine C3 | 35 - 45 | The substituted carbon of the pyrrolidine ring. |
| Pyrrolidine C4 | 25 - 35 | This carbon is further from the nitrogen and will be the most upfield of the pyrrolidine ring carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands for 3-Cyclohexylpyrrolidine Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2950 - 2850 | Strong | C-H stretch (aliphatic) | Characteristic of the C-H bonds in the cyclohexyl and pyrrolidine rings.[5] |
| 2700 - 2400 | Broad, Strong | N-H stretch (ammonium salt) | A broad and strong absorption in this region is characteristic of the N-H stretch in a secondary amine hydrochloride salt. |
| 1600 - 1500 | Medium | N-H bend | Bending vibration of the N-H bond in the ammonium salt. |
| 1470 - 1450 | Medium | C-H bend (scissoring) | Characteristic of the CH₂ groups in the molecule.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Cyclohexylpyrrolidine hydrochloride, analysis would likely be performed on the free base.
-
Molecular Ion (M⁺): The molecular ion peak for the free base (C₁₀H₁₉N) would be expected at m/z = 153.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the cyclohexyl group or fragmentation of the pyrrolidine ring. A prominent fragment would be expected from the loss of the cyclohexyl radical (C₆H₁₁•, mass = 83), leading to a peak at m/z = 70. Alpha-cleavage adjacent to the nitrogen is also a likely fragmentation pathway.
Caption: Plausible mass fragmentation pathways for 3-Cyclohexylpyrrolidine.
Applications in Research and Drug Development
While specific biological activities for 3-Cyclohexylpyrrolidine hydrochloride have not been reported, the 3-substituted pyrrolidine scaffold is a key feature in many pharmacologically active compounds.[1] Derivatives of this class have shown a wide range of activities, including but not limited to:
-
Central Nervous System (CNS) Agents: The pyrrolidine ring is a common feature in compounds targeting CNS receptors.
-
Antiviral and Antibacterial Agents: Many antimicrobial agents incorporate the pyrrolidine motif.
-
Enzyme Inhibitors: The rigid, three-dimensional structure of substituted pyrrolidines makes them attractive for designing specific enzyme inhibitors.
3-Cyclohexylpyrrolidine hydrochloride represents a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its utility lies in its ability to introduce a lipophilic cyclohexyl group and a basic nitrogen center within a conformationally restricted pyrrolidine framework.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-Cyclohexylpyrrolidine hydrochloride. However, based on data for similar amine hydrochlorides, the following precautions should be taken:
-
Hazard Classification: Likely to be classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[6][7]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Spill and Disposal: In case of a spill, avoid generating dust. Scoop the material into a container for disposal. Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
3-Cyclohexylpyrrolidine hydrochloride is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct experimental data is currently sparse, this guide has provided a comprehensive overview of its structure, predicted properties, a robust proposed synthesis, and expected analytical characteristics based on established chemical principles. Further research is warranted to synthesize and characterize this compound fully, and to explore its potential biological activities. The methodologies and predictive data presented herein provide a solid foundation for researchers and drug development professionals to embark on such investigations.
References
- CymitQuimica. 1-(2-Chloroethyl)
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34.
- CDH Fine Chemical. 1-(2-Chloro Ethyl)
- Journal of Pharmaceutical Negative Results. (2013).
- ECHEMI. 1-(2-Chloroethyl)
- IR handout.pdf. (n.d.).
- Sigma-Aldrich. 3-Cyclohexylpyrrolidine AldrichCPR.
- ElectronicsAndBooks. (2008). Synthesis and Reactions of 3-Pyrrolidinones. J. Heterocyclic Chem., 45, 1549.
- Sigma-Aldrich. 3-cyclohexylpiperidine hydrochloride | 19734-67-9.
- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.
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